N-Benzyl-3-pentanamine Hydrochloride: Structural Profiling, Synthetic Methodologies, and Physicochemical Properties
N-Benzyl-3-pentanamine Hydrochloride: Structural Profiling, Synthetic Methodologies, and Physicochemical Properties
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, secondary amines serve as privileged scaffolds for the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9) is a highly versatile, sterically hindered secondary amine. Characterized by its lipophilic benzyl substituent and a branched pentane backbone, this compound is frequently utilized as a critical building block in drug discovery pipelines[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide deconstructs the structural causality of the molecule, details a self-validating synthetic protocol using modern reductive amination techniques, and explores the pharmacokinetic implications of its hydrochloride salt form.
Chemical Identity & Structural Analysis
Understanding the macroscopic behavior of N-Benzyl-3-pentanamine hydrochloride requires a microscopic analysis of its structural components. The molecule consists of three distinct domains, each imparting specific physicochemical properties:
-
The Benzyl Moiety: Imparts significant lipophilicity (increasing the overall
) and provides a -system capable of stacking interactions with aromatic residues in target protein binding pockets. -
The 3-Pentyl Backbone: The branching at the
-carbon adjacent to the nitrogen introduces steric hindrance. This steric bulk is a deliberate design choice in medicinal chemistry to shield the amine from rapid enzymatic degradation (e.g., N-dealkylation by CYP450 enzymes). -
The Hydrochloride Salt: Converts the highly lipophilic, oily free base into a stable, water-soluble crystalline solid, fundamentally altering its handling properties and dissolution profile[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-Benzyl-3-pentanamine hydrochloride |
| Synonyms | N-benzylpentan-3-amine HCl; Benzyl(pentan-3-yl)amine HCl |
| CAS Number (HCl Salt) | 1609401-13-9[3] |
| CAS Number (Free Base) | 61977-85-3[1] |
| Molecular Formula | |
| Molecular Weight | 177.29 g/mol (Free Base) + 36.46 g/mol = 213.75 g/mol |
| SMILES | CCC(CC)NCc1ccccc1.Cl |
| Physical State | White to off-white crystalline solid |
Physicochemical Profiling & Salt Selection Causality
Why the Hydrochloride Salt?
In drug development, approximately 50% of all FDA-approved basic drugs are formulated as salts, with hydrochlorides being the most prevalent[4]. The free base of N-Benzyl-3-pentanamine is an oil that is susceptible to atmospheric oxidation and exhibits poor aqueous solubility.
Converting the free base to the hydrochloride salt achieves three critical objectives:
-
Thermodynamic Stability: The crystal lattice energy of the solid salt prevents oxidative degradation of the secondary amine.
-
Aqueous Solubility: The protonated amine (
) dramatically lowers the at physiological pH, enabling dissolution in aqueous media[5]. -
Bioavailability Considerations: While the HCl salt improves general solubility, formulators must account for the common-ion effect. In the highly acidic, chloride-rich environment of the gastric fluid (dilute HCl), the solubility product equilibrium of the salt can be suppressed, potentially necessitating enteric coatings or alternative counterions (e.g., mesylate) if rapid gastric absorption is required[6].
Predicted Metabolic Liabilities
When utilized as a pharmacophore, the structure is susceptible to specific hepatic Phase I and Phase II metabolic pathways. The steric hindrance of the 3-pentyl group slows down, but does not entirely prevent, oxidative metabolism.
Fig 1: Predicted Phase I and Phase II metabolic pathways for N-Benzyl-3-pentanamine.
Synthetic Methodologies: A Self-Validating Protocol
The most efficient and scalable method for synthesizing N-Benzyl-3-pentanamine is the reductive amination of 3-pentanone with benzylamine.
Reagent Selection Causality: The Role of
Historically, sodium cyanoborohydride (
Fig 2: Reductive amination synthetic workflow for N-Benzyl-3-pentanamine hydrochloride.
Step-by-Step Self-Validating Protocol
This protocol incorporates In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.
Step 1: Imine Formation
-
Action: In a flame-dried round-bottom flask under an inert
atmosphere, dissolve 3-pentanone (1.0 eq) and benzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.0 eq) to catalyze the imine formation. -
Causality: Acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by benzylamine[7].
-
Validation (IPC 1): Stir for 2 hours at room temperature. Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the 3-pentanone spot and the appearance of a new, UV-active Schiff base spot confirms successful imine formation.
Step 2: Selective Reduction
-
Action: Cool the reaction mixture to 0°C. Add
(1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. -
Action: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Validation (IPC 2): Quench a 0.1 mL aliquot with saturated
and extract with ethyl acetate. Analyze via LC-MS. The presence of a dominant peak at 178.2 ( ) confirms the reduction of the imine to the secondary amine.
Step 3: Workup and Free Base Isolation
-
Action: Quench the bulk reaction by slowly adding saturated aqueous
until gas evolution ceases and the pH reaches ~8. -
Action: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude free base (a pale yellow oil).
Step 4: Hydrochloride Salt Precipitation
-
Action: Dissolve the crude free base in minimal anhydrous diethyl ether.
-
Action: While stirring vigorously at 0°C, slowly introduce a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether).
-
Validation (IPC 3): An immediate precipitation of a white crystalline solid will occur. The pH of the supernatant must be tested (pH < 2) to ensure complete salt formation.
-
Action: Filter the solid under vacuum, wash with cold diethyl ether, and dry in a vacuum oven at 40°C overnight to yield pure N-Benzyl-3-pentanamine hydrochloride.
Analytical Characterization (QC/QA)
To verify the structural integrity and purity of the synthesized batch, the following analytical standards must be met:
-
H-NMR (400 MHz, DMSO-
): Look for the characteristic broad singlet of the protonated amine ( ) typically downfield (> 8.0 ppm). The benzylic protons ( ) will appear as a distinct singlet or tightly coupled multiplet near 4.0-4.2 ppm, shifted downfield due to the adjacent positively charged nitrogen. -
C-NMR (100 MHz, DMSO-
): The -carbon of the 3-pentyl group will be highly diagnostic, appearing in the aliphatic region but shifted downfield relative to a primary alkane due to the deshielding effect of the amine. -
HPLC (Reverse Phase, C18 Column): Using a gradient of Water/Acetonitrile with 0.1% TFA. The compound will elute as a sharp, single peak, with UV detection monitored at 210 nm and 254 nm (due to the benzyl chromophore). Purity should exceed >98% for pharmacological assays.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation." RJPDFT. Available at: [Link]
-
Pharmaceutical Technology. (2021). "Salt Selection in Drug Development." PharmTech. Available at: [Link]
-
Silicon.fr. "What is Hydrochloride Utilized for in Tablets?" Livres blancs informatiques. Available at: [Link]
-
Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters, 31(39), 5595-5598. Available at: [Link]
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- 3. 1609401-13-9|N-Benzyl-3-pentanamine hydrochloride|BLD Pharm [bldpharm.com]
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